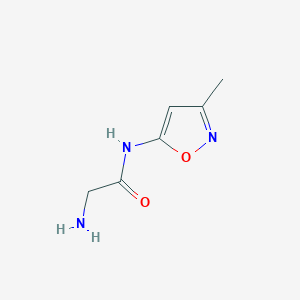

2-amino-N-(3-methylisoxazol-5-yl)acetamide

Description

Properties

IUPAC Name |

2-amino-N-(3-methyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-4-2-6(11-9-4)8-5(10)3-7/h2H,3,7H2,1H3,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLWCSPNRMRAIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)NC(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Antimicrobial Activity

2-amino-N-(3-methylisoxazol-5-yl)acetamide exhibits notable antimicrobial properties against various bacterial and fungal strains.

Mechanism of Action :

The compound disrupts microbial cell membranes and inhibits essential metabolic pathways, leading to cell death.

Table 1: Antimicrobial Activity Against Various Strains

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

These findings suggest potential for developing new antimicrobial agents, especially crucial in the context of rising antibiotic resistance.

Anticancer Properties

Research indicates that this compound possesses selective cytotoxicity against certain cancer cell lines, particularly lung adenocarcinoma cells.

Case Study: Cytotoxicity in Lung Adenocarcinoma

A study evaluated the effects of this compound on A549 lung cancer cells, revealing:

- IC₅₀ Value : 25 µM after 48 hours of treatment.

- Mechanism : Induction of apoptosis confirmed via flow cytometry and Western blot analysis showing increased levels of cleaved caspase-3.

These results highlight the compound's potential as a lead for anticancer drug development.

Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. Derivatives have been developed as antagonists for excitatory amino acid receptors, suggesting a role in protecting neurons from excitotoxicity.

Mechanisms of Neuroprotection :

- Receptor Modulation : Inhibition of excitatory neurotransmitter receptors reduces neuronal damage.

- Antioxidant Activity : The compound exhibits scavenging activity against reactive oxygen species (ROS), contributing to protective effects on neuronal cells.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

Key structural analogs and their distinguishing features are summarized below:

Table 1: Comparative Overview of 2-Amino-N-(3-methylisoxazol-5-yl)acetamide and Analogs

Key Observations:

Core Heterocycles: The target compound and N-(3-aminoisoxazol-5-yl)acetamide share an isoxazole core, while the thiophene analog substitutes this with a sulfur-containing ring. Isoxazoles are bioisosteres for ester or amide groups, enhancing metabolic stability compared to thiophenes . The trifluoroethyl derivative lacks a heterocycle but incorporates fluorine, improving membrane permeability.

Substituent Effects: The 3-methyl group on the isoxazole ring in the target compound may enhance steric hindrance, affecting binding interactions in biological systems. The 2-chlorobenzoyl and ethyl groups in the thiophene analog contribute to its hypnotic activity by modulating receptor affinity.

Synthesis Methods: Thiophene derivatives are synthesized via reflux with mercaptoacetic acid and ZnCl₂, forming thiazolidinone intermediates . Fluorinated analogs like 2-amino-N-(2,2,2-trifluoroethyl)acetamide are prepared using proprietary methods, likely involving nucleophilic substitution .

Physicochemical and Pharmacological Properties

Solubility and Stability:

Q & A

Q. What are the standard synthetic routes for 2-amino-N-(3-methylisoxazol-5-yl)acetamide?

The synthesis typically involves coupling 3-methylisoxazol-5-amine with chloroacetyl chloride under reflux conditions in the presence of a base like triethylamine. Reaction progress is monitored via TLC, followed by purification using column chromatography or recrystallization to achieve high purity (>95%) . Key steps include:

- Amide bond formation : Reacting the amine group with chloroacetyl chloride in a polar aprotic solvent (e.g., DMF).

- Purification : Chromatography with silica gel or recrystallization using solvents like pet-ether.

Q. Which analytical techniques are critical for characterizing this compound?

Structural confirmation requires ¹H/¹³C NMR to verify amide and isoxazole moieties. HPLC ensures purity (>95%), while FT-IR identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for the amide). Mass spectrometry (HRMS) validates molecular weight .

Q. What intermediates are commonly encountered during synthesis?

Key intermediates include 3-methylisoxazol-5-amine and chloroacetylated precursors. Monitoring intermediates via TLC (e.g., using ethyl acetate/hexane eluents) ensures reaction progression .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

Employ Design of Experiments (DoE) to systematically vary parameters:

- Temperature : Lower temperatures (0–25°C) may reduce side reactions.

- Solvent : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates.

- Catalyst : Triethylamine or DMAP can accelerate amide bond formation. Statistical analysis (e.g., ANOVA) identifies significant variables, reducing trial-and-error approaches .

Q. How do computational methods enhance synthesis design for this compound?

Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, while machine learning models analyze experimental datasets to recommend optimal conditions. For example, ICReDD’s hybrid approach combines computational screening with experimental validation to prioritize high-yield routes .

Q. How to resolve discrepancies in reported biological activity data?

Conduct comparative studies under standardized conditions (e.g., cell lines, assay protocols). Use meta-analysis to identify confounding variables (e.g., impurity profiles, solvent residues). Cross-validate findings with orthogonal assays (e.g., enzymatic vs. cellular) .

Q. What strategies address purification challenges with polar byproducts?

Implement gradient elution chromatography (e.g., 10–50% ethyl acetate in hexane) to separate structurally similar impurities. Alternative methods include countercurrent chromatography or pH-selective crystallization .

Q. How to achieve regioselective functionalization of the isoxazole ring?

Use protecting groups (e.g., tert-butoxycarbonyl) to block reactive sites. Controlled reaction conditions (e.g., low temperature, slow reagent addition) minimize undesired substitutions. Post-functionalization, deprotection yields the target compound .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

Discrepancies often arise from:

- Impurity profiles : Unreported byproducts skew yield calculations.

- Scale effects : Milligram-scale reactions may underperform compared to optimized gram-scale processes.

- Analytical methods : HPLC vs. NMR quantification can produce divergent purity estimates. Standardized reporting of reaction conditions and analytical data is critical .

Methodological Tables

Q. Table 1: Key Reaction Parameters and Optimization Strategies

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 0–25°C | Reduces hydrolysis |

| Solvent | DMF/CH₃CN | Enhances solubility |

| Catalyst | Triethylamine | Accelerates coupling |

Q. Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Critical Data Points |

|---|---|---|

| ¹H NMR | Confirm amide/isoxazole structure | δ 6.5–7.5 ppm (isoxazole H) |

| HPLC | Purity assessment | Retention time ±0.1 min |

| HRMS | Molecular weight validation | m/z [M+H]⁺ = 184.098 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.